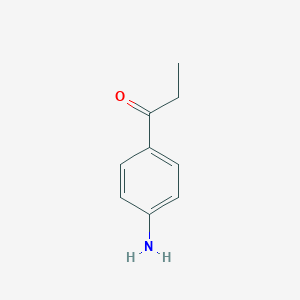
4'-Aminopropiophenone
Overview
Description
4’-Aminopropiophenone, also known as para-aminopropiophenone (PAPP), is a chemical compound . It is an oxygen-carrying molecule that has been shown to have genotoxic effects . It can be used as a control agent in toxicity studies . It also has locomotor activity in animals and affects the function of neurons .
Synthesis Analysis
The preparation of 4’-aminopropiophenone involves charging a reaction tube with 2-aryloxypropanamide (1.0 mmol), potassium hydroxide (56 mg, 1.0 mmol), and DMSO (4 mL). The mixture is heated at 140°C for 3-8 hours. The reaction is monitored by TLC .Molecular Structure Analysis
The molecular formula of 4’-Aminopropiophenone is C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .Chemical Reactions Analysis
4’-Aminopropiophenone is a ketone- and amine-substituted aromatic compound. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
4’-Aminopropiophenone has a density of 1.1±0.1 g/cm3, a boiling point of 305.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 138.7±20.4 °C .Scientific Research Applications
Predator Control Agent
4’-Aminopropiophenone (PAPP) has been assessed for its potential as a predator control agent. It acts on circulating hemoglobin, converting it to methemoglobin, which leads to hypoxia and death . This property has been utilized in developing humane means of controlling feral cats and exotic red fox populations. The delivery of PAPP in specialized baits can limit exposure to non-target animals .
Methemoglobinemia Study
Due to its ability to induce methemoglobinemia, PAPP is used in scientific studies to understand the condition better. Research on PAPP helps in developing treatments and understanding the physiological changes that occur during methemoglobinemia .
Chemical Synthesis
As an organic compound, 4’-Aminopropiophenone is used in chemical synthesis. It serves as a building block for various complex molecules in pharmaceuticals and agrochemicals. Its reactivity with other compounds is a valuable asset in synthetic chemistry .
Material Science
In material science, PAPP can be used to create novel polymers and materials with specific properties. Its amine group can react with other compounds to form materials with potential applications in electronics, coatings, and other industries .
Analytical Chemistry
4’-Aminopropiophenone can be used as a standard or reagent in analytical chemistry. It helps in the calibration of instruments and the development of analytical methods for detecting similar compounds .
Pharmacological Research
The toxicological properties of PAPP make it a subject of pharmacological research. Studying its effects on biological systems can lead to the discovery of new drugs or the improvement of existing ones .
Environmental Science
Research into the environmental impact of PAPP, especially concerning its use in pest control, is crucial. Studies focus on its degradation, persistence in the environment, and effects on non-target species .
Antidote Development
Since PAPP is highly toxic, there is ongoing research to develop effective antidotes against its poisoning. This research is significant for both human safety and wildlife conservation efforts .
Mechanism of Action
Target of Action
The primary target of 4’-Aminopropiophenone (also known as PAPP) is circulating hemoglobin in the blood . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .
Mode of Action
4’-Aminopropiophenone interacts with its target, hemoglobin, by rapidly converting it to methemoglobin , a process similar to nitrite poisoning . Methemoglobin is a form of hemoglobin that cannot bind and transport oxygen effectively, which disrupts the oxygen supply to tissues .
Biochemical Pathways
The conversion of hemoglobin to methemoglobin by 4’-Aminopropiophenone affects the oxygen transport pathway . This alteration leads to a condition known as methemoglobinemia , characterized by elevated levels of methemoglobin in the blood . The downstream effect of this is hypoxia , a state of oxygen deficiency in the body, which can lead to coma and death due to the inhibition of cellular respiration .
Pharmacokinetics
The pharmacokinetics of 4’-Aminopropiophenone have been studied in rats, dogs, and cynomolgus monkeys . The compound is rapidly excreted in all three species, mainly in urine . In rats, 4’-Aminopropiophenone is metabolized by N-acetylation , while in dogs, ring and aliphatic hydroxylation occurs . In monkeys, both N-acetylation and oxidation take place . These metabolic processes can impact the bioavailability of the compound.
Result of Action
The molecular effect of 4’-Aminopropiophenone’s action is the conversion of hemoglobin to methemoglobin . On a cellular level, this leads to a decrease in the oxygen-carrying capacity of red blood cells, resulting in oxygen deprivation in tissues, a state known as hypoxia . This can lead to serious health effects, including coma and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Aminopropiophenone. For instance, the compound has been used in predator control agents, where its delivery in specialized capsules can limit the exposure of non-target animals .
Safety and Hazards
4’-Aminopropiophenone is highly toxic and can cause severe injury or death upon physical contact or inhalation of fumes . It is classified as a poison . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
Future Directions
4’-Aminopropiophenone has been assessed for its potential as a predator control agent . Scientists have demonstrated that PAPP could be formulated as a rapid acting and humane means of feral cat and exotic red fox control . Improved animal welfare outcomes and the existence of an antidote to treat accidental poisoning was an attractive feature of the agent .
properties
IUPAC Name |
1-(4-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXOANXOQPCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6170-25-8 (hydrochloride) | |
| Record name | 4-Aminopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021738 | |
| Record name | 4'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propiophenone, 4'-amino- appears as yellow needles. (EPA, 1998) | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble in DMSO, Soluble in alcohol, In water, 352 mg/L at 37 °C | |
| Record name | 4-Aminopropiophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cyanide is a potent toxin that binds to cytochrome oxidase blocking electron transfer and the synthesis of adenosine triphosphate (ATP). Many antidotes to cyanide poisoning oxidize hemoglobin to methemoglobin (metHb), which serves as a scavenger of the cyanide anion. However, sufficiently high levels of metHb can be toxic because metHb cannot bind O2 until it is reduced. The purpose of the proposed study was twofold: (1) Characterize the time course of metHb formation for different doses of p-aminopropiophenone (PAPP), a drug that oxidizes hemoglobin and can be used as an antidote to cyanide intoxication; and (2) Determine whether the effort of an operant response affects the behavioral toxicity of metHb, since more effortful responses presumably are more energetically demanding. In Experiment I, the oral metHb kinetics of p-aminopropiophenone (PAPP) were studied; four doses of PAPP (1, 5, 10, and 20 mg/kg) or the vehicle, polyethylene glycol 200 (PEG200), were delivered via a gavage tube to separate groups of rats. In Experiment II, rats were trained to press a lever or run in an activity wheel at any time during a 12-hour light/dark cycle for their entire daily food intake; five presses or turns were required for the delivery of each food pellet. The same doses of PAPP were delivered /orally/ shortly before the onset of darkness, 2100 hr. Results from Exp I showed that PAPP induced a dose-dependent rapid increase and relatively slower exponential-like decline in metHb concentration. In Exp. II, the same doses of PAPP induced a dose-dependent reduction in hourly outputs of leverpresses and wheelturns however; wheelturns were reduced significantly more than leverpresses. When the best-fitting metHb curves from Experiment I were superimposed on the time scale for outputs of wheelturns and leverpresses, reduction of output was inversely related to the kinetics of metHb formation. These findings are consistent with the conclusion that PAPP-induced metHb formation reduced the output of wheelrunning more than leverpressing because the more energetically demanding response of wheelrunning was more affected by metHb induced hypoxemia. Furthermore, these data suggest that although certain longacting metHb formers might be useful prophylactics for warfighters, it will be critical to determine the energetic loads of required battlefield activities because even low (10%) therapeutic metHb levels might impair the performance of those activities., p-Aminopropiophenone (PAPP) was found to produce a longer lasting methemoglobinemia than 4-dimethylaminophenol (DMAP) when given by gavage to dogs at doses producing peak methemoglobin levels of up to 26%. It was concluded that PAPP might be a more suitable substance for the pretreatment of cyanide poisoning than DMAP., Twelve Schiff bases were prepared using salicylaldehyde, one with 5-chlorosalicylaldehyde, one with benzaldehyde, and a series of anilines substituted in the m- or p-positions. They were assayed for radioprotective activity in male, Swiss mice irradiated with a nearly lethal dose (950 cGy) of 6 mV photons produced by a linear accelerator, and were compared with the parent amines. Schiff base formation reduced toxicity of the parent amines; its effect on radioprotective activity was erratic, increasing activity in some cases, decreasing activity in others, and having no effect in ... others. Radioprotective activity appears to be unrelated to a number of molecular descriptors. The highest radioprotection (100%) was observed for mixtures of p-aminopropiophenone with its Schiff base, or with the Schiff base of 1-(p-aminophenyl)-1-propanol (95%)., Certain compounds that oxidize hemoglobin to methemoglobin (MHb) also protect against cyanide. Evidence presented here suggests that other mechanisms may be involved. Male Swiss ICR mice were pretreated intraperitoneally (ip) with various doses of primaquine phosphate (primaquine), WR6026 (6-methoxy-8-(6-diethylamino-hexylamino) lepidine dihydrochloride), WR238605 (8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy) quinoline succinate), p-aminooctoyl-phenone (PAOP), or p-aminopropiophenone (PAPP). The compounds were administered 15 or 60 min before an intramuscular (im) challenge with a 2xLD50 dose (5.0-5.6 mg/kg) of sodium cyanide (NaCN). Twenty-four hr /later/ mortality was assessed and survivors were tested for motor incapacitation. Primaquine, PAPP and PAOP increased survival compared to untreated controls, while the other MHb formers were not effective (P < 0.05). PAOP is believed to form sufficient MHb only after 3 to 4 hr after administration; however it was found to be effective when administered 15 min before NaCN challenge in this study. This suggests that MHb formation may not be the only factor responsible for PAOP's anti-cyanide efficacy., Benzocaine induces methemoglobin (MHb) in several species, whereas lidocaine may increase MHb in cats and human. Elevated MHb (>20%) in sheep after benzocaine exposure was recently recognized. MHb decreases blood oxygen-carrying capacity which can complicate interpretation of experimental data. Sheep are used in research which requires tracheal intubation and blood gas analysis. Since benzocaine and lidocaine are used to provide local anesthesia prior to intubation, we compared MHb production by sheep after exposure to these drugs. A dose-response relationship between benzocaine and MHb was investigated. Eight crossbred Dorset ewes were dosed intranasally with benzocaine for 2 sec or with 40 mg of lidocaine in a randomized crossover design. Sheep with elevated MHb after the 2-sec benzocaine dose were later dosed with benzocaine intranasally for 10 sec. MHb levels were measured periodically on a CO-Oximeter. A quantitative MHb response to an indirect MHb former, p-aminopropiophenone (PAPP), by each sheep was determined 15 min after PAPP (0.6 mg/kg iv). MHb levels remained at baseline (1-2%) after lidocaine exposure in all sheep, as well as in four sheep (nonresponders) after the 2-sec benzocaine dose. Four sheep (responders) demonstrated 16.5-26.4% MHb after the 2-sec benzocaine dose. The responders formed 38.2-50.5% MHb after the 10-sec benzocaine dose. All responders developed high MHb after PAPP, while nonresponders developed slightly elevated MHb after PAPP. An N-hydroxy metabolite of benzocaine is the likly active MHb-forming substance. Benzocaine should be replaced by lidocaine when local anesthesia of the nasal or oropharyngeal region in sheep is required. | |
| Record name | 4-Aminopropiophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4'-Aminopropiophenone | |
Color/Form |
Platelets from alcohol, water; needles from water, Yellow needles from water | |
CAS RN |
70-69-9 | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Aminopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Aminopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Aminopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4'-Aminopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-aminopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-AMINOPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GF917W6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Aminopropiophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
284 °F (EPA, 1998), 140 °C | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10011 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Aminopropiophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4'-Aminopropiophenone interact with its target to produce its downstream effects?
A1: 4'-Aminopropiophenone (4'-APP) itself doesn't directly interact with a specific target. Instead, it acts as a prodrug, meaning it requires metabolic activation within the body to exert its pharmacological effects []. The primary downstream effect of 4'-APP is the induction of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. Methemoglobin is a form of hemoglobin unable to bind oxygen, making it ineffective for oxygen transport. 4'-APP is metabolized to its active form, 4-(N-hydroxy)aminopropiophenone (PHAPP), which is a more potent methemoglobin producer [].
Q2: What are the structural characteristics of 4'-Aminopropiophenone?
A2:
- Spectroscopic Data: Specific spectroscopic data (NMR, IR, Mass Spec) can be found in various research articles, including those investigating its synthesis and derivatives [, ].
Q3: How is 4'-Aminopropiophenone metabolized in different species?
A3: The metabolism of 4'-Aminopropiophenone (4'-APP) exhibits interspecies variability []:
Q4: How does the structure of 4'-Aminopropiophenone relate to its activity?
A4: While 4'-APP itself is a weak methaemoglobin producer, its N-hydroxylated metabolite (PHAPP) exhibits significantly higher methemoglobin-forming activity [, ]. This highlights the crucial role of the N-hydroxy group in its pharmacological activity. Additionally, studies on derivatives of 4'-APP, including various substitutions on the aromatic ring and side chain, have shown that structural modifications can significantly impact its efficacy as a cyanide antidote [].
Q5: What are the pharmacokinetic properties of 4'-Aminopropiophenone?
A5: Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys using radiolabeled 4'-APP revealed rapid excretion of the drug and its metabolites, primarily through urine []. The specific absorption, distribution, metabolism, and excretion profiles can vary across species.
Q6: Are there any sex-based differences in the pharmacological effects of 4'-Aminopropiophenone?
A6: Yes, research in Beagle dogs has demonstrated a sex difference in the methemoglobinemia induced by 4'-APP. Female dogs produced higher levels of methemoglobin compared to male dogs when administered the same dose. This difference is attributed to a lower rate of N-hydroxylation, the critical metabolic activation step, in male dogs [].
Q7: How is 4'-Aminopropiophenone studied in a laboratory setting?
A7: Various methods are employed to study 4'-APP:
- In vitro studies: Researchers can use rat blood plasma to investigate the methemoglobin-forming capabilities of 4'-APP and its metabolites [].
- Diffusion studies: 4'-APP’s diffusion through polymeric membranes like silastic can be studied to understand its transport properties. These studies involve varying factors like temperature, pH, and solvent composition to assess drug diffusion [, ].
Q8: What are the applications of 4'-Aminopropiophenone beyond its potential as a cyanide antidote?
A8: While 4'-APP is primarily recognized for its potential as a cyanide antidote, its unique properties have led to its use in other research areas. For instance, its diffusion characteristics have been studied extensively using silastic membranes, providing valuable insights into the principles governing drug transport across polymeric barriers [, ]. This knowledge contributes to a broader understanding of drug delivery and controlled release systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diphenoxyphosphoryl)oxy]-1-{[(4-methoxybenzoyl)oxy]methyl}ethyl 4-methoxybenzoate](/img/structure/B373707.png)
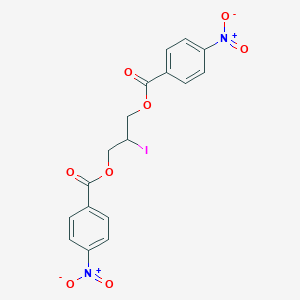
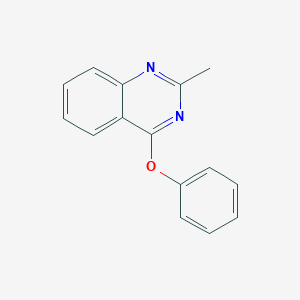
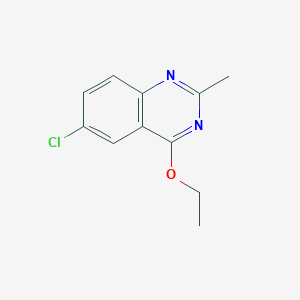
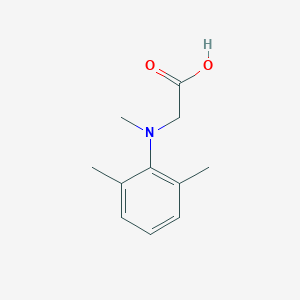
![N-[4-(methylsulfinyl)phenyl]acetamide](/img/structure/B373715.png)

![1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline](/img/structure/B373719.png)
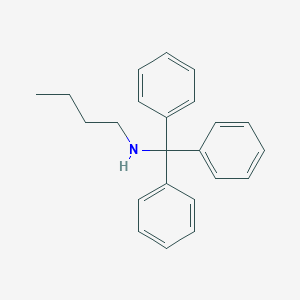
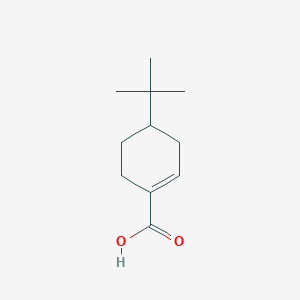
![7-Methyl-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B373723.png)
![3-Tert-butyl-7-(hydroxymethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B373725.png)

